molecular formula C26H29N5O5 B3296601 N,N-diethyl-2-(3-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide CAS No. 893985-14-3

N,N-diethyl-2-(3-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide

Cat. No.: B3296601
CAS No.: 893985-14-3
M. Wt: 491.5 g/mol
InChI Key: CCGQYUKHBZDZEJ-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(3-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide is a structurally complex molecule featuring:

  • A piperazine core substituted with a 4-nitrophenyl group at the 1-position.
  • An indole moiety (1H-indol-1-yl) linked via a 2-oxoacetyl spacer to the piperazine ring.
  • An N,N-diethylacetamide side chain attached to the indole nitrogen.

Properties

IUPAC Name

N,N-diethyl-2-[3-[2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O5/c1-3-27(4-2)24(32)18-30-17-22(21-7-5-6-8-23(21)30)25(33)26(34)29-15-13-28(14-16-29)19-9-11-20(12-10-19)31(35)36/h5-12,17H,3-4,13-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGQYUKHBZDZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-2-(3-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety, which is known for its diverse biological activities. The presence of a nitrophenyl group and an indole structure contributes to its pharmacological profile. Its chemical structure can be summarized as follows:

  • Molecular Formula : C₂₁H₂₃N₃O₃
  • Molecular Weight : 365.43 g/mol
  • IUPAC Name : this compound

Research indicates that compounds containing piperazine exhibit a wide range of biological activities, including:

  • Anticancer Activity : Piperazine derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis and necroptosis pathways .
  • Antimicrobial Effects : Some studies suggest that piperazine derivatives may possess antimicrobial properties, which could be beneficial in treating infections .
  • Neurological Effects : The interaction with aminergic receptors suggests potential applications in treating neurological disorders, particularly those related to dopamine pathways .

Antileukemic Activity

A study on piperazine-containing compounds highlighted their ability to induce necroptosis in K562 leukemic cells. The compound LQFM018, a derivative with structural similarities to our target compound, demonstrated significant antiproliferative effects and was noted for its non-selective action on hematopoietic cells . This suggests that our compound may also exhibit similar properties.

Inhibition of Protein Interactions

Another investigation focused on the inhibition of S100A2–p53 protein–protein interactions using piperazine derivatives. Modifications to the piperazine structure resulted in compounds with enhanced cytotoxicity against various cancer cell lines, indicating the potential for our compound to act as an inhibitor in similar pathways .

Study 1: Piperazine Derivatives in Cancer Therapy

In a study assessing multiple piperazine derivatives for their anticancer properties, several compounds were found to inhibit the growth of pancreatic cancer cell lines. The modifications made to the phenylacetamide moiety significantly affected the cytotoxicity profiles, suggesting that structural variations can lead to enhanced therapeutic effects .

Study 2: Antimicrobial Properties

Research into 4-(4-nitrophenyl)piperazine derivatives revealed their potential as antibacterial agents. The presence of the nitrophenyl group was crucial for activity against specific bacterial strains, emphasizing the importance of structural components in determining biological efficacy .

Summary of Biological Activities

Activity TypeCompound ExampleMechanism of ActionReference
AnticancerLQFM018Induction of necroptosis
Antimicrobial4-(4-nitrophenyl)piperazineInhibition of bacterial growth
NeurologicalVariousInteraction with aminergic receptors

Cytotoxicity Profiles Against Cancer Cell Lines

Cell LineIC50 (µM)Compound TestedReference
K56210LQFM018
MiaPaCa215Modified piperazine derivative
BxPC320Modified piperazine derivative

Comparison with Similar Compounds

Structural Analog 1: N-(4-Chloro-3-Nitrophenyl)-2-[4-(4-Nitrophenyl)piperazin-1-yl]acetamide ()

Molecular Formula : C₁₈H₁₈ClN₅O₅
Key Features :

  • Piperazine core with 4-nitrophenyl substitution.
  • Acetamide side chain connected to a 4-chloro-3-nitrophenyl group.
  • Lacks the indole moiety present in the target compound.

Comparison :

Parameter Target Compound Analog 1 ()
Core Structure Piperazine + Indole + Acetamide Piperazine + Acetamide
Substituents 4-Nitrophenyl, Diethylacetamide 4-Nitrophenyl, 4-Chloro-3-nitrophenyl
Molecular Weight Not provided 443.82 g/mol
Functional Groups Indole-1-yl, Oxoacetyl Chloro, Nitro (dual)

The absence of the indole ring in Analog 1 may reduce its ability to interact with indole-specific biological targets, such as serotonin receptors.

Structural Analog 2: 2-(4-{2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide ()

Molecular Formula : C₂₆H₃₃N₅O₂
Key Features :

  • Piperazine core with a 2-oxoethyl group linked to a 2,6-dimethylphenyl amine.
  • Indol-3-yl moiety attached via an ethyl spacer.

Comparison :

Parameter Target Compound Analog 2 ()
Indole Position 1H-Indol-1-yl 1H-Indol-3-yl
Piperazine Substituents 4-Nitrophenyl 2,6-Dimethylphenyl
Acetamide Chain Diethyl Ethyl + 2,6-Dimethylphenylamine
Molecular Weight Not provided 447.58 g/mol

The indol-3-yl group in Analog 2 is a common motif in tryptophan-derived bioactive molecules, which may confer distinct receptor-binding profiles compared to the target compound’s indol-1-yl configuration. The dimethylphenyl group could enhance lipophilicity, affecting blood-brain barrier penetration .

Structural Analog 3: N-Ethyl-N-[2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-3-pyridyl]acetamide ()

Molecular Formula : C₂₂H₂₅N₅O₂
Key Features :

  • Piperazine core with indole-2-carbonyl substitution.
  • Pyridyl-acetamide side chain with ethyl groups.

Comparison :

Parameter Target Compound Analog 3 ()
Indole Linkage 1H-Indol-1-yl via oxoacetyl 1H-Indole-2-carbonyl
Heterocyclic Moieties Piperazine + Indole Piperazine + Pyridine + Indole
Acetamide Substituents Diethyl Ethyl + Pyridyl

The indole-2-carbonyl group in Analog 3 introduces a ketone functionality, which may alter metabolic stability compared to the target compound’s oxoacetyl spacer. The pyridine ring could facilitate π-π stacking interactions in receptor binding .

Critical Analysis of Structural Variations

  • Nitro Groups: The target compound and Analog 1 share a 4-nitrophenyl group, which is absent in Analogs 2 and 3.
  • Indole Position : Indol-1-yl (target) vs. indol-3-yl (Analogs 1–3) affects electronic distribution and steric interactions.
  • Acetamide Chains : Diethyl groups (target) may enhance metabolic stability compared to ethyl or aryl-substituted chains in analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-2-(3-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-2-(3-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide

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